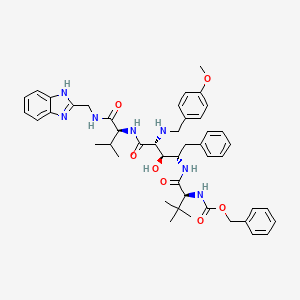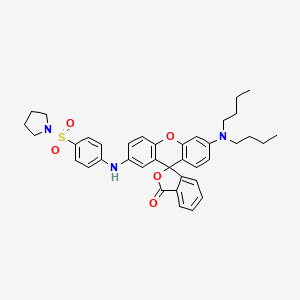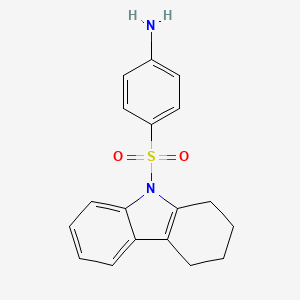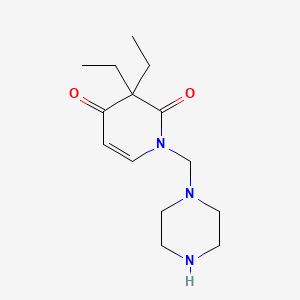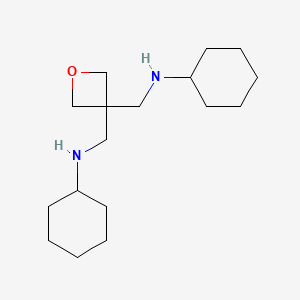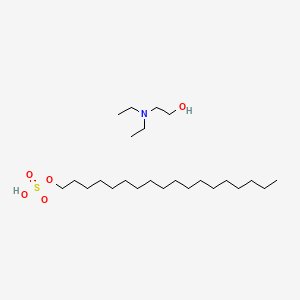
2-(diethylamino)ethanol;octadecyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol;octadecyl hydrogen sulfate is a compound that combines the properties of 2-(diethylamino)ethanol and octadecyl hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine with high chemical stability and resistance against degradation . Octadecyl hydrogen sulfate is a surfactant commonly used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Octadecyl hydrogen sulfate is prepared by the sulfation of octadecanol with sulfur trioxide or chlorosulfonic acid . The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous processes with reactors designed to handle large volumes of reactants and products. The process is optimized for high yield and purity .
The production of octadecyl hydrogen sulfate on an industrial scale involves the use of large sulfation reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Octadecyl hydrogen sulfate primarily undergoes hydrolysis and esterification reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are common reagents.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which are widely used as phase transfer catalysts in organic synthesis . It is also used in the synthesis of peptides and proteins by preparing N-substituted glycine derivatives .
Octadecyl hydrogen sulfate is used as a surfactant in various industrial applications, including detergents, emulsifiers, and dispersants .
Mécanisme D'action
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. Its tertiary amine group enhances its nucleophilicity, making it a versatile reagent in organic synthesis .
Octadecyl hydrogen sulfate functions as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and dispersion of immiscible phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the octadecyl sulfate group.
Methyldiethanolamine: Contains a methyl group instead of an ethyl group.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino.
Uniqueness
2-(Diethylamino)ethanol;octadecyl hydrogen sulfate combines the properties of a tertiary amine and a surfactant, making it unique in its ability to act as both a nucleophile in organic reactions and a surfactant in industrial applications .
Propriétés
Numéro CAS |
65151-81-7 |
|---|---|
Formule moléculaire |
C24H53NO5S |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h2-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3 |
Clé InChI |
PNUADBDPWUGVJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Description physique |
Liquid |
Numéros CAS associés |
65151-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


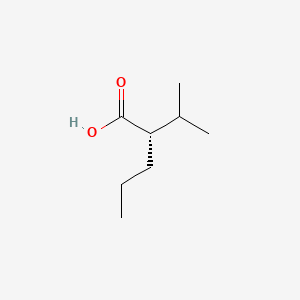
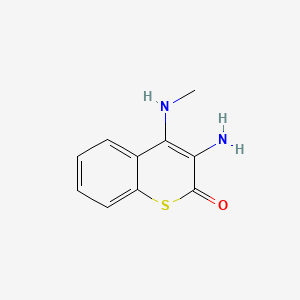
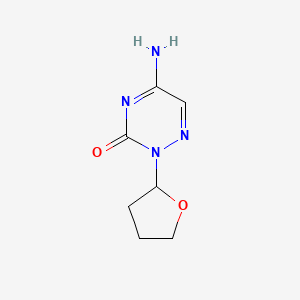
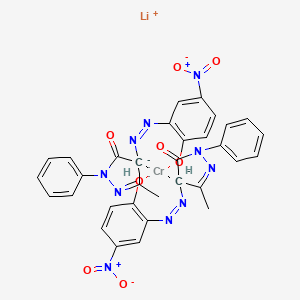

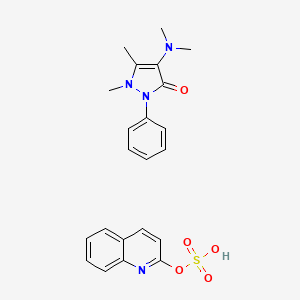

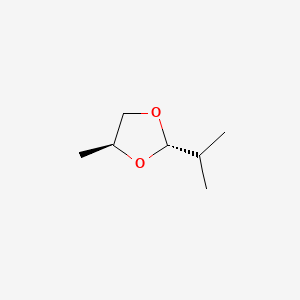
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
